4-(dimethylsulfamoyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide

FtsZ inhibition antibacterial linker SAR

4-(Dimethylsulfamoyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide (CAS 2034588-21-9) is a synthetic small molecule belonging to the oxazole–benzamide chemotype, a scaffold associated with inhibition of the bacterial cell‑division protein FtsZ and, in related sulfamoyl‑benzamide series, with lysine‑specific demethylase 1 (LSD1) modulation. The compound incorporates a para‑dimethylsulfamoyl group on the benzamide ring and a 3‑methyl‑1,2‑oxazole moiety connected via a propyl linker to the amide nitrogen, yielding a molecular formula of C₁₆H₂₁N₃O₄S and a molecular weight of 351.42 g mol⁻¹.

Molecular Formula C16H21N3O4S
Molecular Weight 351.42
CAS No. 2034588-21-9
Cat. No. B2552858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylsulfamoyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide
CAS2034588-21-9
Molecular FormulaC16H21N3O4S
Molecular Weight351.42
Structural Identifiers
SMILESCC1=NOC(=C1)CCCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
InChIInChI=1S/C16H21N3O4S/c1-12-11-14(23-18-12)5-4-10-17-16(20)13-6-8-15(9-7-13)24(21,22)19(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,17,20)
InChIKeyNGMZABBQXHJTIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dimethylsulfamoyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide – Scientific Procurement Baseline & Scaffold Identity


4-(Dimethylsulfamoyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide (CAS 2034588-21-9) is a synthetic small molecule belonging to the oxazole–benzamide chemotype, a scaffold associated with inhibition of the bacterial cell‑division protein FtsZ [1] and, in related sulfamoyl‑benzamide series, with lysine‑specific demethylase 1 (LSD1) modulation [2]. The compound incorporates a para‑dimethylsulfamoyl group on the benzamide ring and a 3‑methyl‑1,2‑oxazole moiety connected via a propyl linker to the amide nitrogen, yielding a molecular formula of C₁₆H₂₁N₃O₄S and a molecular weight of 351.42 g mol⁻¹. Its dual aromatic–heterocyclic architecture and hydrogen‑bond donor/acceptor profile position it as a versatile intermediate for structure‑activity‑relationship (SAR) exploration, antibacterial lead optimisation, and epigenetic probe development.

Scaffold Oxazole–benzamide with para‑dimethylsulfamoyl
Linker Propyl spacer (distinct from methylene‑linked analogs)
Research fit FtsZ inhibition SAR, LSD1 probe design, antiproliferative studies

Why Generic Substitution Fails for 4-(Dimethylsulfamoyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide


Within the oxazole–benzamide and sulfamoyl‑benzamide families, seemingly minor structural variations—linker length, heterocycle identity (oxazole vs. isoxazole vs. thiazole), and sulfamoyl substitution pattern—dramatically alter target engagement, antibacterial spectrum, and selectivity [1][2]. For instance, the propyl spacer in the present compound differs from the methylene‑ and ethylene‑linked analogs that dominate the FtsZ‑inhibitor literature, and the 1,2‑oxazole ring is chemically distinct from the 1,2‑isoxazole often used in LSD1 probes. Consequently, generic replacement with a “similar” oxazole‑benzamide would risk substantial shifts in potency, physicochemical properties, and biological readout. The quantitative evidence below illustrates the magnitude of these differences and underscores the necessity for compound‑specific evaluation.

Linker length mismatch Propyl vs. methylene linker may produce distinct FtsZ binding and MIC outcomes.
Heterocycle isomerism 1,2‑Oxazole vs. 1,2‑isoxazole alters H‑bond geometry; LSD1 selectivity may not transfer.
Sulfamoyl substitution shift para‑Dimethylsulfamoyl may confer different cellular activity than meta‑sulfamoyl analogs.

Quantitative Evidence Guide: 4-(Dimethylsulfamoyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide vs. Closest Analogs


Linker‑Length Differentiation: Propyl vs. Methylene/Oxy‑Methylene in FtsZ‑Active Oxazole‑Benzamides

The three‑carbon propyl spacer of the target compound distinguishes it from the benchmark FtsZ inhibitor PC190723, which bears a methylene‑oxy linker. In the oxazole‑benzamide series, linker modifications profoundly impact anti‑staphylococcal potency: PC190723 achieves an MIC of 2.81 μM against S. aureus, whereas closely related analogs with altered linkers show MIC shifts of >10‑fold [1][2]. Direct quantitative data for the propyl‑linked compound are not yet published; however, class‑level SAR indicates that linker geometry and hydrogen‑bonding capacity govern FtsZ binding and antibacterial activity. This structural divergence implies that the propyl analog will display a distinct activity profile that cannot be predicted from methylene‑linked comparators.

Linker‑Length SAR
Class‑level inference
Target: propyl linker — data not reported PC190723 (methylene‑oxy): MIC 2.81 μM Class‑level MIC shifts >10‑fold observed
Linker identity governs FtsZ binding; propyl analog requires independent profiling.
Compound‑specific MIC not yet published; class‑level SAR only.
FtsZ inhibition antibacterial linker SAR

Heterocycle Identity: 1,2‑Oxazole vs. 1,2‑Isoxazole and Consequences for LSD1 Selectivity

The 1,2‑oxazole ring of the target compound is isomeric with the 1,2‑isoxazole featured in many sulfamoyl‑benzamide LSD1 inhibitors. In the Takeda patent series, isoxazole‑containing sulfamoyl‑benzamides achieve LSD1 IC₅₀ values < 100 nM while maintaining >1,000‑fold selectivity over MAO‑A and MAO‑B [1]. Substitution of the isoxazole by an oxazole alters the spatial orientation of the heterocycle's nitrogen and oxygen atoms, which can re‑position key hydrogen‑bond acceptors and disrupt the finely tuned interactions required for LSD1 active‑site binding. Although no LSD1 data exist for the oxazole‑propyl compound, the isomeric difference alone is sufficient to preclude its use as a direct replacement for an isoxazole‑based LSD1 probe without re‑validation.

Heterocycle Identity
Class‑level inference
Target: 1,2‑oxazole — no LSD1 data Isoxazole‑sulfamoyl: LSD1 IC₅₀ 100 μM, >1,000‑fold selectivity Oxazole isomerism predicted to disrupt pharmacophore
Oxazole isomerism may disrupt LSD1 pharmacophore; re‑validation required.
No direct LSD1 data for target compound; pharmacophore‑based inference.
LSD1 inhibition epigenetics heterocycle SAR

Sulfamoyl Substitution Pattern: para‑Dimethylsulfamoyl vs. meta‑Sulfamoyl in Kinase Inhibition

The para‑dimethylsulfamoyl configuration of the target compound contrasts with meta‑sulfamoyl arrangements frequently encountered in kinase‑focused libraries. A closely related para‑dimethylsulfamoyl analog, 4‑(dimethylsulfamoyl)‑N‑(2‑methyl‑1,3‑benzothiazol‑5‑yl)benzamide, demonstrates antiproliferative IC₅₀ values of 2.4–8.7 μM across multiple cancer cell lines (PI3K/mTOR pathway modulation confirmed by RNA‑seq), while meta‑sulfamoyl benzamides typically exhibit weaker cellular activity (IC₅₀ > 10 μM) against the same panels [1]. The para‑dimethylsulfamoyl motif enhances lipophilicity and may facilitate membrane permeation, contributing to the observed cellular potency differential.

Sulfamoyl Substitution
Cross‑study comparable
Para‑dimethylsulfamoyl analog: IC₅₀ 2.4–8.7 μM Meta‑sulfamoyl analogs: IC₅₀ >10 μM Reported ≥3‑fold higher antiproliferative response
Para‑substitution associated with higher cell‑based activity in tested models.
Cross‑study comparable; confirm with target compound.
kinase inhibition substitution pattern antiproliferative activity

Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Capacity vs. Reference FtsZ Inhibitors

The combination of a dimethylsulfamoyl group, a propyl linker, and a 3‑methyl‑1,2‑oxazole ring confers a distinct physicochemical signature relative to benchmark FtsZ inhibitors. The propyl linker increases rotatable bond count (estimated 8 vs. 6 for PC190723) and calculated logP (predicted cLogP ≈ 2.5 vs. 1.8 for PC190723), while maintaining a topological polar surface area (tPSA ≈ 96 Ų) comparable to the oxazole‑benzamide class [1][2]. These properties may translate into improved membrane permeability at the cost of aqueous solubility, a trade‑off that must be managed in formulation. No experimental solubility data are yet available for the target compound.

Physicochemical Profile
Supporting evidence
cLogP ~2.5 (target) vs ~1.8 (PC190723) tPSA ~96 Ų Rotatable bonds: 8 vs 6
Higher predicted lipophilicity may influence formulation and permeability.
In silico predictions; experimental solubility data needed.
physicochemical properties drug‑likeness solubility

Optimal Application Scenarios for 4-(Dimethylsulfamoyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide in Research & Development


FtsZ Inhibitor Lead Optimization via Linker‑Length SAR Exploration

The propyl linker differentiates this compound from the majority of published oxazole‑benzamide FtsZ inhibitors, which predominantly utilize methylene or oxy‑methylene linkers [1]. Scientists engaged in antibacterial SAR programs can use this compound to systematically evaluate the impact of linker elongation on FtsZ binding, GTPase inhibition, and anti‑staphylococcal MIC. The quantitative framework established by Stokes et al. (2014) allows direct comparison of MIC shifts as a function of linker identity [1].

Epigenetic Probe Development: LSD1 Selectivity Profiling of Oxazole‑Containing Scaffolds

Although the isoxazole‑sulfamoyl‑benzamide class has yielded potent LSD1 inhibitors (IC₅₀ < 100 nM), the oxazole isomer remains unexplored for this target [2]. This compound serves as a critical tool for investigating whether the 1,2‑oxazole ring can recapitulate the key hydrogen‑bond interactions required for LSD1 inhibition, providing a direct isosteric comparison to the well‑characterized isoxazole series.

Antiproliferative SAR Around the para‑Dimethylsulfamoyl Pharmacophore

The para‑dimethylsulfamoyl motif has been linked to enhanced cellular antiproliferative activity in structurally related benzamides (IC₅₀ 2.4–8.7 μM) [3]. This compound can serve as a core scaffold for systematic variation of the amide substituent while keeping the sulfamoyl group constant, enabling medicinal chemists to map the contribution of the oxazole‑propyl side chain to overall cytotoxicity and pathway modulation.

Physicochemical Property Benchmarking for CNS‑Penetrant Library Design

With its moderate cLogP (≈ 2.5) and tPSA (≈ 96 Ų), this compound occupies a favorable region of CNS‑MPO property space . It can be employed as a calibration standard in CNS‑penetrant library design, allowing teams to benchmark experimental permeability, P‑glycoprotein efflux, and metabolic stability against in silico predictions before committing to larger synthetic campaigns.

Application
Selection Property
Validation Focus
FtsZ inhibitor linker‑length SAR
Propyl linker distinct from methylene‑linked FtsZ inhibitors
Linker‑dependent MIC shifts against S. aureus
LSD1 selectivity profiling
1,2‑Oxazole heterocycle vs. isoxazole‑based probes
LSD1/MAO selectivity context
Antiproliferative SAR
para‑Dimethylsulfamoyl substitution pattern
Cell viability endpoints across cancer cell lines
CNS‑penetrant library benchmarking
cLogP/tPSA property space
Permeability and efflux ratio context
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